molecular formula C15H28N2O3S B2985707 N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide CAS No. 1797080-60-4

N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide

Cat. No.: B2985707
CAS No.: 1797080-60-4
M. Wt: 316.46
InChI Key: MRHLMHNHKJZTDO-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide is a synthetic piperidine derivative featuring a carboxamide group at position 1, a cyclopentyl substituent on the carboxamide nitrogen, and a sulfonyl group (isobutylsulfonyl) at position 4 of the piperidine ring. The isobutylsulfonyl group introduces steric bulk and electron-withdrawing properties, which may influence binding affinity, selectivity, and metabolic stability compared to other derivatives.

Properties

IUPAC Name

N-cyclopentyl-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-12(2)11-21(19,20)14-7-9-17(10-8-14)15(18)16-13-5-3-4-6-13/h12-14H,3-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLMHNHKJZTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

The compound shares its piperidine-1-carboxamide backbone with several analogs, but key substituent differences dictate divergent pharmacological profiles:

Compound Position 4 Substituent Carboxamide N-Substituent Molecular Weight Key Features
Target Compound Isobutylsulfonyl Cyclopentyl Not reported High steric bulk, potential metabolic stability
PF3845 Trifluoromethylpyridin-2-yloxybenzyl Pyridin-3-yl ~468.4 GPCR/ion channel modulation; fluorinated for enhanced lipophilicity
PF750 Quinolin-3-ylmethyl Phenyl ~371.4 Aromatic stacking potential; moderate steric hindrance
Compound 2 () 2-Oxo-1,3-benzodiazol-1-yl 3-Fluorophenyl ~381.4 Benzimidazolone moiety; potential 8-Oxo inhibition

Key Observations :

  • Sulfonyl vs. Aromatic Groups: The target compound’s isobutylsulfonyl group contrasts with PF750’s quinoline or PF3845’s pyridinyl-benzyl substituents. Sulfonyl groups enhance polarity and may improve solubility but reduce membrane permeability compared to aromatic systems .
  • N-Substituent Effects : The cyclopentyl group provides a balance of lipophilicity and conformational rigidity, differing from PF3845’s pyridinyl (polar) or PF750’s phenyl (planar) groups. This could influence target engagement kinetics .

Pharmacological and Functional Insights

  • GPCR/Ion Channel Modulation: PF3845 and PF750 are documented in GPCR/ion channel research, with PF3845 showing selectivity in trifluoromethylpyridine-containing systems .
  • Enzyme Inhibition: Compound 2 () demonstrates activity against 8-Oxo, likely due to its benzimidazolone moiety . The absence of such a heterocycle in the target compound suggests divergent targets, though sulfonyl groups are known to interact with serine hydrolases or sulfotransferases.

Metabolic and Physicochemical Properties

  • Solubility: The isobutylsulfonyl group may increase aqueous solubility compared to PF750’s quinoline, though experimental data are lacking.

Biological Activity

N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopentyl group and an isobutylsulfonyl moiety. This unique structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group may facilitate binding to active sites on proteins, influencing their activity.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, affecting signal transduction pathways.

Biological Activity Profiles

Based on available research, this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound has potential antiproliferative effects against various cancer cell lines. For instance, it may inhibit tubulin polymerization, similar to other piperidine derivatives known for their anticancer properties .
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential use in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives that share structural features with this compound:

  • Antiproliferative Studies : Research on piperidine derivatives has revealed that modifications can enhance their efficacy against cancer cells. For example, a study found that certain piperidine carboxamides exhibited IC₅₀ values in the nanomolar range against prostate cancer cell lines, suggesting a promising avenue for drug development .
  • Mechanistic Insights : A study on related compounds demonstrated that they could induce apoptosis in cancer cells by activating caspases and inhibiting topoisomerases, which are critical for DNA replication and repair .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of piperidine derivatives indicate that modifications can influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in cancer cell lines
AntimicrobialActivity against bacterial strains
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Apoptosis InductionActivation of apoptotic pathways in cancer cells

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